N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of the 4-chlorophenyl and 2,6-diethylphenyl groups through electrophilic aromatic substitution.
Sulfonylation: Attachment of the 4-methoxyphenylsulfonyl group using sulfonyl chloride derivatives under basic conditions.
Amidation: Formation of the glycinamide moiety through the reaction of glycine derivatives with the substituted aromatic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)glycinamide: Lacks the sulfonyl group, which may affect its biological activity.
N~2~-(4-methoxyphenyl)-N-(2,6-diethylphenyl)glycinamide: Lacks the chlorophenyl group, leading to different chemical properties.
Uniqueness
N~2~-(4-chlorophenyl)-N-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-diethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-4-18-7-6-8-19(5-2)25(18)27-24(29)17-28(21-11-9-20(26)10-12-21)33(30,31)23-15-13-22(32-3)14-16-23/h6-16H,4-5,17H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKFVGAORJDIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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